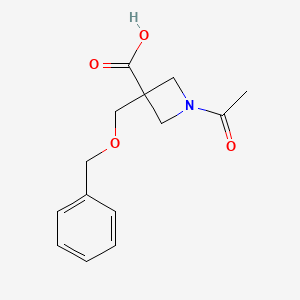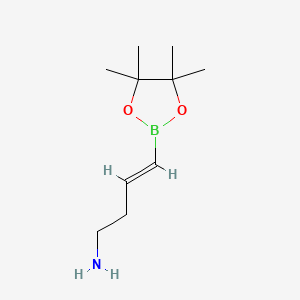![molecular formula C13H15BrClNO4 B13506831 Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate](/img/structure/B13506831.png)
Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of bromine, chlorine, and a tert-butoxycarbonyl (Boc) protected amino group on the benzoate ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzoate precursor, followed by the introduction of the Boc-protected amino group. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can occur at the amino group or the benzoate ring, leading to the formation of new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of Lewis acids.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, amines, and other derivatives that can be further utilized in organic synthesis and pharmaceutical applications.
Applications De Recherche Scientifique
Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to bind to its target and exert its biological effects. The bromine and chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-amino-4-bromo-2-chlorobenzoate
- Methyl 4-bromo-2-chlorobenzoate
- Methyl 2-bromo-5-fluorobenzoate
Uniqueness
Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate is unique due to the presence of the Boc-protected amino group, which provides additional versatility in synthetic applications. The combination of bromine and chlorine atoms also enhances its reactivity and potential for further functionalization compared to similar compounds.
Propriétés
Formule moléculaire |
C13H15BrClNO4 |
|---|---|
Poids moléculaire |
364.62 g/mol |
Nom IUPAC |
methyl 5-bromo-4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H15BrClNO4/c1-13(2,3)20-12(18)16-10-6-9(15)8(14)5-7(10)11(17)19-4/h5-6H,1-4H3,(H,16,18) |
Clé InChI |
DQSXFPAOJPNNKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)OC)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


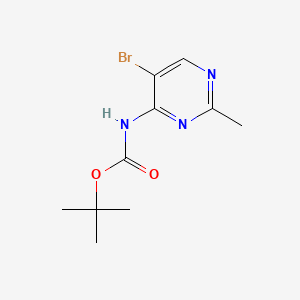


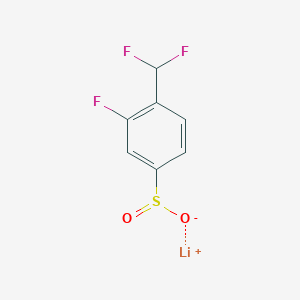
![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13506778.png)
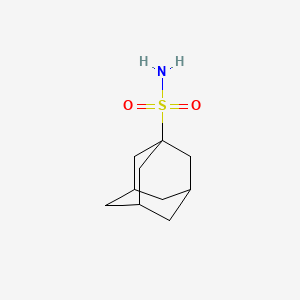
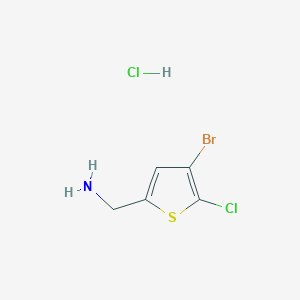
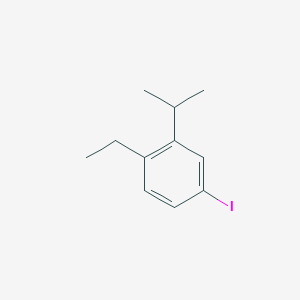
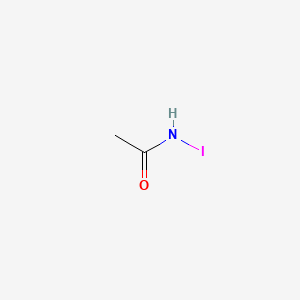

![Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate](/img/structure/B13506803.png)
